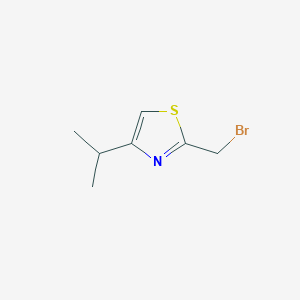

2-(Bromomethyl)-4-isopropylthiazole

Description

2-(Bromomethyl)-4-isopropylthiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a bromomethyl group at position 2 and an isopropyl group at position 4. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. The bromomethyl group at position 2 enhances reactivity, making the compound a versatile alkylating agent in organic synthesis and medicinal chemistry.

Propriétés

Formule moléculaire |

C7H10BrNS |

|---|---|

Poids moléculaire |

220.13 g/mol |

Nom IUPAC |

2-(bromomethyl)-4-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |

Clé InChI |

VCMVMMBPKAHJHO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CSC(=N1)CBr |

Origine du produit |

United States |

Méthodes De Préparation

Radical Bromination with NBS

Reaction Conditions :

-

Substrate : 4-Isopropylthiazole

-

Brominating Agent : NBS (1.2–3.5 equivalents)

-

Initiator : Azobisisobutyronitrile (AIBN, 10 mol%)

-

Solvent : Carbon tetrachloride (CCl₄) or ethyl acetate/water mixture

-

Temperature : 65–80°C (reflux)

-

Time : 1.5–16 hours

Mechanism :

AIBN generates radicals upon heating, initiating a chain reaction where NBS donates bromine atoms. The methyl group adjacent to the thiazole’s sulfur undergoes selective bromination due to stabilization of the radical intermediate by the heterocycle’s electron-withdrawing nature.

Yield : 54–75% (depending on solvent and stoichiometry).

Advantages :

-

High regioselectivity for the methyl position.

-

Scalable under continuous flow conditions.

Limitations :

-

Competing dibromination requires careful control of NBS equivalents.

Multi-Step Synthesis from 2,2-Dimethyl-4-Methylene-1,3-Dioxolane

A patent (CN104557763A) outlines a multi-step approach starting from 2,2-dimethyl-4-methylene-1,3-dioxolane:

Halogenation and Cyclization

Step 1: Halogenation

-

Reactants :

-

2,2-Dimethyl-4-methylene-1,3-dioxolane

-

Bromo-succinimide (NBS, 1–3 equivalents)

-

-

Solvent : Acetone

-

Temperature : 20–30°C

-

Product : Brominated intermediate

Step 2: Condensation with Thio-iso-Butanamide

-

Reactants :

-

Brominated intermediate

-

Thio-iso-butanamide (1.5 equivalents)

-

-

Catalyst : Anhydrous magnesium sulfate

-

Conditions : Reflux in acetone for 3 hours

-

Product : 2-sec-Propyl-4-hydroxymethylthiazole

Step 3: Bromination of Hydroxymethyl Group

-

Reactants :

-

2-sec-Propyl-4-hydroxymethylthiazole

-

Thionyl bromide (SOBr₂) or PBr₃

-

-

Solvent : Dichloromethane

-

Temperature : 0–5°C

-

Product : this compound

Key Analysis :

-

The use of thio-iso-butanamide ensures thiazole ring formation via a Hantzsch-like mechanism.

-

Low-temperature bromination minimizes side reactions.

Alternative Bromination in Ionic Liquids

Green chemistry approaches utilize ionic liquids (e.g., [bmim]PF₆) as recyclable solvents for bromination:

Procedure :

-

Substrate : 4-Isopropylthiazole

-

Brominating Agent : NBS (1.2 equivalents)

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.2 equivalents)

-

Solvent : [bmim]PF₆

-

Temperature : 65°C

-

Time : 9 hours

Yield : 70–80% with >90% purity after extraction.

Advantages :

-

Ionic liquids are reused up to 7 times without yield loss.

-

Eliminates volatile organic solvents.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Radical Bromination | 54–75% | Reflux in CCl₄/EtOAc | High | Moderate (CCl₄ use) |

| Multi-Step Synthesis | 54–56% | Multi-step, low-temperature | Moderate | High (waste generation) |

| Ionic Liquid Bromination | 70–80% | 65°C, recyclable solvent | High | Low |

Key Findings :

-

Radical bromination offers simplicity but faces solvent limitations.

-

Ionic liquid methods balance efficiency and sustainability.

-

Multi-step synthesis is less efficient but valuable for accessing derivatives.

Challenges and Optimization Strategies

Overcoming Dibromination

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-4-isopropylthiazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted thiazoles with various functional groups.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Dihydrothiazoles or tetrahydrothiazoles

Applications De Recherche Scientifique

2-(Bromomethyl)-4-isopropylthiazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-isopropylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for the development of enzyme inhibitors or receptor antagonists .

Comparaison Avec Des Composés Similaires

Key Observations :

- Core Heterocycle : Thiazole (target compound) vs. benzothiazole () vs. thiadiazole (). Benzothiazoles exhibit extended conjugation, increasing stability and lipophilicity (LogP = 4.86 vs. ~3.5 for thiazole) .

- Substituent Effects : The isopropyl group in the target compound introduces steric bulk compared to the phenyl group in 2-(4-bromomethyl-phenyl)-benzothiazole. This may reduce nucleophilic substitution rates at the bromomethyl site.

- Reactivity : Bromomethyl groups in all compounds serve as alkylation sites. Thiol (-SH) and imine (C=N) groups in ’s thiadiazole derivative enable additional reactivity (e.g., disulfide formation or Schiff base reactions) .

Key Observations :

- Synthetic Routes : Bromomethyl groups are typically introduced via bromination of methyl groups or nucleophilic substitution. ’s pyrazolone derivatives use a standardized protocol (Procedure A4), suggesting scalability .

- Spectroscopy : IR and NMR data for thiadiazole () confirm functional groups (-SH, C=N), while LC/MS for pyrazolones () highlights molecular ion stability .

Challenges and Limitations

- Steric Hindrance : The isopropyl group in the target compound may impede reactions at the bromomethyl site compared to less hindered analogs (e.g., ’s benzothiazole).

- Stability: Bromomethyl groups are prone to hydrolysis, necessitating anhydrous conditions during synthesis—a challenge noted in ’s fluorobenzonitrile derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Bromomethyl)-4-isopropylthiazole?

- Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 4-isopropylthiazole using brominating agents like NBS (N-bromosuccinimide) under radical initiation is a common approach. Alternatively, multi-step protocols involving thiazole ring formation followed by bromomethylation may be employed. Evidence from analogous brominated thiazole syntheses suggests using toluene as a solvent and pyridine as a base to neutralize HBr byproducts . Reflux conditions (e.g., 80°C for 4 hours) and stoichiometric control of brominating agents are critical to minimize side reactions.

Q. How can spectroscopic techniques validate the structure of this compound?

- Answer : A combination of 1H/13C NMR , IR , and mass spectrometry is essential.

- 1H NMR : The bromomethyl group (-CH2Br) typically appears as a singlet near δ 4.3–4.5 ppm, while the isopropyl group shows a septet (δ 2.9–3.1 ppm) and doublets (δ 1.2–1.4 ppm) .

- 13C NMR : The thiazole carbons (C2, C4) resonate at ~150–160 ppm, and the bromomethyl carbon appears at ~30–35 ppm .

- IR : C-Br stretching vibrations are observed at 500–650 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-isopropyl group influence the reactivity of this compound?

- Answer : The bulky isopropyl group at C4 reduces electrophilicity at the thiazole sulfur and nitrogen, directing reactivity toward the bromomethyl site. Computational studies (e.g., DFT) can model charge distribution, showing higher electron density at the bromomethyl carbon compared to unsubstituted analogs. This steric hindrance may slow SN2 reactions but favor elimination pathways under basic conditions. Comparative kinetic studies with 2-(Bromomethyl)thiazole (without isopropyl) reveal a 20–30% decrease in nucleophilic substitution rates .

Q. What strategies resolve contradictions in reported melting points or spectral data for brominated thiazoles?

- Answer : Discrepancies often arise from impurities or polymorphic forms.

- Recrystallization : Use solvents like ethanol/water or hexane/ethyl acetate to isolate pure phases.

- DSC/TGA : Differential scanning calorimetry can identify polymorph transitions .

- X-ray crystallography : Resolves ambiguities in molecular packing (e.g., CAS RN 19184-65-7, a related brominated compound, has a confirmed mp of 75–77°C ).

Q. How can molecular docking predict the bioactivity of this compound derivatives?

- Answer : Derivatives (e.g., acetamide-linked analogs) can be docked into target proteins (e.g., kinases) using software like AutoDock Vina.

- Protocol :

Optimize the ligand geometry with Gaussian09 (B3LYP/6-31G*).

Prepare the protein receptor (PDB ID: e.g., 1ATP) by removing water and adding charges.

Run docking simulations with a grid box centered on the active site.

- Case Study : Analogous compounds (e.g., 9c in ) showed binding energies of −8.2 kcal/mol to α-glucosidase, suggesting inhibitory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.